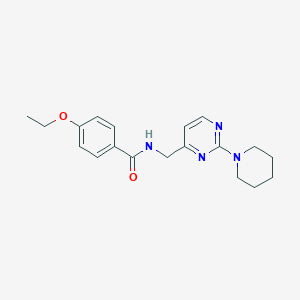

4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with an ethoxy group and a pyrimidine ring attached to a piperidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate nitriles with amides under electrophilic activation conditions.

Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.

Actividad Biológica

4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a compound that has gained attention in pharmaceutical research for its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological activity, and relevant studies that highlight its therapeutic potential.

Synthesis of the Compound

The synthesis of this compound generally involves the reaction of substituted benzamides with piperidine derivatives, followed by functionalization to introduce the ethoxy and pyrimidine groups. The synthesis process can be outlined as follows:

-

Starting Materials :

- Ethoxy-substituted benzamide

- Piperidine derivative

- Pyrimidine derivative

-

Reaction Conditions :

- Typically conducted under reflux conditions in a suitable solvent.

- Catalysts may be employed to enhance yields.

-

Purification :

- The crude product is purified using chromatography techniques.

Antitumor Activity

Research has shown that derivatives of N-(piperidine-4-yl)benzamide exhibit significant antitumor activity. For instance, a study evaluated various derivatives, revealing that some compounds displayed potent activity against HepG2 liver cancer cells, with an IC50 value as low as 0.25 μM for one of the most effective compounds .

The biological activity is attributed to the following mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest via a p53/p21-dependent pathway, leading to apoptosis in cancer cells .

- Protein Expression Modulation : Western blot analysis indicated that treatment with these compounds influenced the expression of key proteins involved in cell cycle regulation, such as cyclin B1 and phospho-Rb .

Other Biological Activities

In addition to antitumor effects, compounds similar to this compound have shown potential in:

- Anti-inflammatory Effects : Some studies suggest that derivatives may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of this compound and its analogs:

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, related compounds have been studied for their metabolic stability and toxicity profiles. These studies suggest that modifications to the chemical structure can significantly influence both pharmacokinetics and safety profiles.

Aplicaciones Científicas De Investigación

Cancer Research

4-Ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has been studied for its potential as a tankyrase inhibitor, which plays a role in the regulation of Wnt signaling pathways involved in cancer progression. The inhibition of tankyrase has shown promise in restricting the growth of certain cancer cells by disrupting their proliferative signals .

Neurological Disorders

Research indicates that compounds with similar structures may act as antagonists for muscarinic receptors, which are implicated in various neurological disorders. The potential modulation of these receptors could lead to advancements in treatments for conditions such as Alzheimer's disease and schizophrenia .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The structure–activity relationship (SAR) studies indicate that modifications to the benzamide moiety can enhance antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The process includes the formation of the piperidine and pyrimidine rings followed by the introduction of the ethoxy and benzamide groups.

Case Study 1: Tankyrase Inhibition

A study demonstrated that derivatives similar to this compound effectively inhibited tankyrase activity in vitro, leading to reduced proliferation in colorectal cancer cell lines. The results indicated a significant decrease in cell viability at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

In another investigation, several derivatives were synthesized and tested for their antimicrobial activity against common pathogens. Results showed that certain modifications led to enhanced efficacy compared to standard antibiotics, suggesting a viable pathway for developing new antimicrobial therapies .

Propiedades

IUPAC Name |

4-ethoxy-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-2-25-17-8-6-15(7-9-17)18(24)21-14-16-10-11-20-19(22-16)23-12-4-3-5-13-23/h6-11H,2-5,12-14H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJGGIKFPJUZSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC=C2)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.